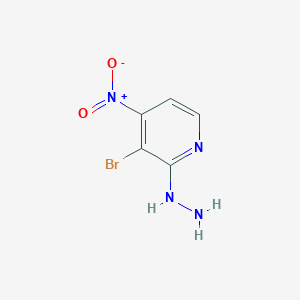
3-Bromo-2-hydrazinyl-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-hydrazinyl-4-nitropyridine is a chemical compound with the molecular formula C5H5BrN4O2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
化学反应分析
3-Bromo-2-hydrazinyl-4-nitropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups. Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various acids and bases
科学研究应用
3-Bromo-2-hydrazinyl-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and other industrial chemicals
作用机制
The mechanism of action of 3-Bromo-2-hydrazinyl-4-nitropyridine involves its interaction with various molecular targets. The hydrazine group can form bonds with different substrates, leading to the formation of new compounds. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
相似化合物的比较
Similar compounds to 3-Bromo-2-hydrazinyl-4-nitropyridine include:
3-Bromo-4-nitropyridine: This compound has similar reactivity but lacks the hydrazine group.
2-Bromo-3-nitropyridine: Another similar compound with different substitution patterns on the pyridine ring.
5-Bromo-2-nitropyridine: This compound has the bromine and nitro groups in different positions, leading to different chemical properties
生物活性
3-Bromo-2-hydrazinyl-4-nitropyridine is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C5H5BrN4O2 |
| Molecular Weight | 218.02 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group and hydrazine moiety are critical for its reactivity and binding affinity.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may modulate receptor activity, influencing pathways related to neurotransmission and pain perception.
Biological Studies and Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, a study demonstrated that modifications in the hydrazine structure could enhance antibacterial efficacy against resistant strains .
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .
- Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties, possibly through modulation of GABA receptors, which are critical in neurological disorders .
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Effects :
属性
分子式 |
C5H5BrN4O2 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC 名称 |
(3-bromo-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5BrN4O2/c6-4-3(10(11)12)1-2-8-5(4)9-7/h1-2H,7H2,(H,8,9) |
InChI 键 |
VSHDXLASTUFPDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])Br)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















